2-(5-methyl-4-nitro-1H-pyrazol-1-yl)-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]propanamide
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Overview
Description
2-(5-methyl-4-nitro-1H-pyrazol-1-yl)-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]propanamide is a complex organic compound that features two pyrazole rings, each substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazole rings, nitration, and subsequent functionalization to introduce the trifluoromethyl and propanamide groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Key factors include the choice of raw materials, reaction conditions, and purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-4-nitro-1H-pyrazol-1-yl)-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used, depending on the specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the pyrazole rings.
Scientific Research Applications
2-(5-methyl-4-nitro-1H-pyrazol-1-yl)-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea: A potent NAMPT activator with attenuated CYP inhibition.
1H-Benzimidazole, 6-(4-chlorophenyl)-2-[5-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-3-yl]: Another compound with a similar pyrazole structure.
Uniqueness
What sets 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]propanamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both nitro and trifluoromethyl groups, along with the propanamide linkage, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C12H13F3N6O3 |
---|---|
Molecular Weight |
346.27 g/mol |
IUPAC Name |
2-(5-methyl-4-nitropyrazol-1-yl)-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]propanamide |
InChI |
InChI=1S/C12H13F3N6O3/c1-5-9(10(19-18-5)12(13,14)15)17-11(22)7(3)20-6(2)8(4-16-20)21(23)24/h4,7H,1-3H3,(H,17,22)(H,18,19) |
InChI Key |
UBJDEDRGJFBBPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C(F)(F)F)NC(=O)C(C)N2C(=C(C=N2)[N+](=O)[O-])C |
Origin of Product |
United States |
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